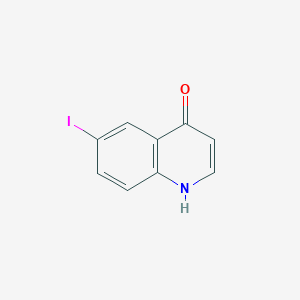

6-Iodoquinolin-4-ol

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 6-Iodoquinolin-4-ol is C8H5IN2O . It has an average mass of 272.043 Da and a monoisotopic mass of 271.944641 Da .Physical And Chemical Properties Analysis

6-Iodoquinolin-4-ol has a density of 2.1±0.1 g/cm3, a boiling point of 454.2±28.0 °C at 760 mmHg, and a flash point of 228.5±24.0 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 41 Å2 .Aplicaciones Científicas De Investigación

- Antimicrobial Properties : 6-Iodoquinolin-4-ol exhibits antimicrobial activity against bacteria, fungi, and parasites. Researchers explore its potential as a novel antibiotic or antifungal agent .

- Anti-Inflammatory Effects : Investigations into its anti-inflammatory properties could lead to the development of new drugs for inflammatory diseases .

- Building Block : Chemists use 6-iodoquinolin-4-ol as a versatile building block in the synthesis of more complex molecules. Its iodine substituent allows for diverse functionalization reactions .

- Fluorescent Properties : Researchers study its fluorescence behavior for potential applications in sensors, imaging, and optoelectronic devices. The iodine atom enhances its photophysical properties .

- Ligand for Metal Complexes : 6-Iodoquinolin-4-ol can coordinate with metal ions, forming stable complexes. These complexes find use in catalysis, sensing, and materials design .

- Cellular Imaging : Its fluorescent properties make it suitable for cellular imaging studies. Researchers label specific cellular components to visualize their localization and dynamics .

- Protein Kinase Inhibition : Investigations explore its potential as a protein kinase inhibitor, which could have implications in cancer therapy .

- Environmental Monitoring : Researchers investigate its fate and behavior in the environment. Understanding its degradation pathways and persistence aids in environmental risk assessment .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Photophysics and Optoelectronics

Materials Science

Biological Studies

Environmental Chemistry

Mecanismo De Acción

Target of Action

The primary target of 6-Iodoquinolin-4-ol, also known as Clioquinol or Iodoquinol , is the protozoan parasite Entamoeba histolytica . This compound is used as an amebicide and is active against both cyst and trophozoites that are localized in the lumen of the intestine .

Mode of Action

It is known to act by chelation of ferrous ions essential for metabolism . This interaction disrupts the metabolic processes of the parasite, leading to its death .

Biochemical Pathways

The compound’s ability to chelate ferrous ions suggests that it may interfere with iron-dependent metabolic pathways within the parasite .

Pharmacokinetics

6-Iodoquinolin-4-ol is poorly absorbed from the gastrointestinal tract . This property allows it to act primarily within the intestinal lumen, where the target parasites reside

Result of Action

The action of 6-Iodoquinolin-4-ol results in the death of the target parasites, thereby alleviating the symptoms of amoebiasis . It is considered the drug of choice for treating asymptomatic or moderate forms of amoebiasis .

Propiedades

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoquinolin-4-ol | |

CAS RN |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

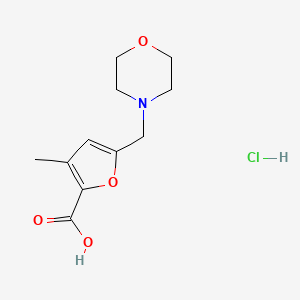

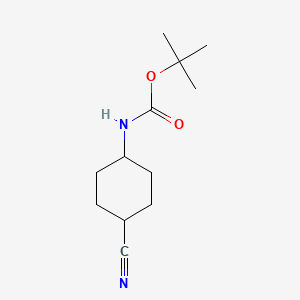

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)